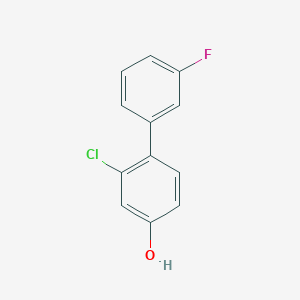

2-Chloro-3'-fluorobiphenyl-4-ol

Description

Contextualizing Biphenyl (B1667301) Chemistry in Modern Organic Synthesis

The biphenyl scaffold, consisting of two connected phenyl rings, is a foundational structure in organic chemistry. rsc.org Its derivatives are crucial intermediates in the production of a diverse range of materials, including pharmaceuticals, agricultural products, and liquid crystals. researchgate.net Modern organic synthesis has seen the development of numerous methods for creating functionalized biphenyls, with cross-coupling reactions like the Suzuki-Miyaura and Ullmann reactions being particularly prominent. rsc.orgacs.org The ability to introduce a variety of substituents onto the biphenyl core allows for the fine-tuning of the molecule's physical, chemical, and biological properties. nih.govacs.org

Significance of Halogenation and Hydroxylation in Biphenyl Scaffolds

The introduction of halogen atoms (halogenation) and hydroxyl groups (hydroxylation) onto a biphenyl framework profoundly influences its characteristics. Halogenation can enhance metabolic stability, lipophilicity, and the binding affinity of a molecule to biological targets. researchgate.net These modifications are a common strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. researchgate.netresearchgate.net

Hydroxylation, the addition of one or more -OH groups, is also of great importance. Hydroxylated biphenyls are a known class of compounds, some of which exhibit significant biological activities, including antioxidant and antimicrobial effects. acs.orgmdpi.com The position and number of hydroxyl groups can impact the molecule's antioxidant capacity and its ability to interact with proteins. mdpi.com In drug development, hydroxylated metabolites of biphenyl-containing drugs are a key consideration.

Research Landscape of Mono- and Dihalo-Hydroxylated Biphenyls

The research landscape for biphenyls featuring both halogen and hydroxyl groups is diverse. Studies have explored these compounds as potential anticancer agents, antimicrobials, and inhibitors of various enzymes. researchgate.netmdpi.com For instance, certain bromophenols found in marine algae have demonstrated notable biological activities. mdpi.com The interplay between the type and position of the halogen and hydroxyl substituents is a critical factor in determining the biological effects of these compounds. Research in this area often involves structure-activity relationship (SAR) studies to understand how these structural variations influence efficacy and selectivity. mdpi.com

Rationale for Focused Academic Inquiry on 2-Chloro-3'-fluorobiphenyl-4-ol

Despite the extensive research into related compounds, there is a conspicuous absence of specific studies focused on this compound in the public domain. A focused academic inquiry into this particular molecule would be rationalized by the unique combination of its structural features. The presence of a chlorine atom, a fluorine atom, and a hydroxyl group on the biphenyl core suggests it may possess interesting and potentially useful properties.

A systematic investigation would be necessary to characterize its physical and chemical properties, explore potential synthetic routes, and evaluate its biological activity. Such research would contribute to a more comprehensive understanding of structure-activity relationships within the broader class of halogenated and hydroxylated biphenyls. The specific substitution pattern of this compound—with a chloro and hydroxyl group on one ring and a fluoro group on the other—presents a unique electronic and steric profile that could lead to novel biological interactions or material properties. Without dedicated research, the potential applications and scientific value of this compound remain unknown.

Structure

3D Structure

Properties

Molecular Formula |

C12H8ClFO |

|---|---|

Molecular Weight |

222.64 g/mol |

IUPAC Name |

3-chloro-4-(3-fluorophenyl)phenol |

InChI |

InChI=1S/C12H8ClFO/c13-12-7-10(15)4-5-11(12)8-2-1-3-9(14)6-8/h1-7,15H |

InChI Key |

WMOQHWIPZDABMU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(C=C(C=C2)O)Cl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 3 Fluorobiphenyl 4 Ol

Influence of Halogen and Hydroxyl Substituents on Aromatic Reactivity

The reactivity of the two interconnected aromatic rings in 2-Chloro-3'-fluorobiphenyl-4-ol is dictated by the electronic properties of the chloro, fluoro, and hydroxyl substituents. Their combined inductive and resonance effects determine the electron density of the rings and the regioselectivity of chemical reactions. The biphenyl (B1667301) structure itself involves two phenyl rings joined by a single bond, where one ring acts as a substituent on the other. pearson.com

Electron-Withdrawing Effects of Fluorine and Chlorine

Conversely, these halogens possess lone pairs of electrons that can be donated to the aromatic π-system through resonance (+R effect). doubtnut.comchemicalforums.com This resonance effect opposes the inductive effect by increasing electron density, particularly at the ortho and para positions. For halogens, the inductive effect is generally considered to be stronger than the resonance effect, resulting in a net deactivation of the aromatic ring towards electrophilic attack. doubtnut.com

The hydroxyl (-OH) group, in contrast, is a powerful activating group. While oxygen is electronegative and has an inductive effect, its ability to donate a lone pair of electrons via resonance is significantly stronger. This strong +R effect substantially increases the electron density of its host ring.

Table 1: Comparison of Substituent Electronic Effects

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring (EAS) |

| -OH | Weakly withdrawing (-I) | Strongly donating (+R) | Strongly Activating |

| -Cl | Strongly withdrawing (-I) | Weakly donating (+R) | Weakly Deactivating |

| -F | Very strongly withdrawing (-I) | Weakly donating (+R) | Weakly Deactivating |

Directing Effects in Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), the existing substituents on the biphenyl core direct incoming electrophiles to specific positions.

Hydroxyl Group (-OH): As a strong activating group, the hydroxyl group is a powerful ortho, para-director. organicchemistrytutor.comyoutube.com It stabilizes the carbocation intermediate (sigma complex) formed during the attack at these positions through resonance.

Halogens (-Cl, -F): Despite being deactivating, halogens are also ortho, para-directors. youtube.comlibretexts.orglibretexts.org This is because the resonance stabilization they provide to the carbocation intermediate, although weak, is most effective when the electrophile adds to the ortho or para positions. Attack at the meta position does not allow for this resonance stabilization from the halogen. organicchemistrytutor.com

Phenyl Group: The unsubstituted phenyl ring (the one bearing the fluorine) acts as an ortho, para-directing group on the hydroxyl- and chloro-substituted ring, and vice versa. pearson.com

For this compound, the directing effects are as follows:

On the chloro-substituted ring: This ring is strongly activated by the -OH group at position 4 and weakly deactivated by the -Cl group at position 2. The -OH group directs incoming electrophiles to its ortho positions (positions 3 and 5). Position 2 is already substituted. The -Cl group directs to its ortho (position 3) and para (position 5) positions. Therefore, the directing effects of the -OH and -Cl groups are synergistic, strongly favoring substitution at positions 3 and 5.

On the fluoro-substituted ring: This ring is weakly deactivated by the fluorine atom at the 3' position. Fluorine directs incoming electrophiles to its ortho (positions 2' and 4') and para (position 6') positions. The other phenyl ring directs to the ortho (2' and 6') and para (4') positions. Thus, substitution is favored at the 2', 4', and 6' positions.

Nucleophilic Aromatic Substitution Mechanisms

Aromatic rings, especially those that are electron-deficient, can undergo nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com This reaction requires a good leaving group (like a halide) and the presence of strong electron-withdrawing groups positioned ortho or para to it. wikipedia.orglibretexts.org

In this compound, the chlorine atom can serve as a leaving group. The SNAr reaction proceeds via a two-step addition-elimination mechanism. libretexts.org

Addition: A nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.comyoutube.com The presence of electron-withdrawing groups is crucial for stabilizing this anionic intermediate.

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

The rate of SNAr is generally determined by the first step (formation of the Meisenheimer complex). masterorganicchemistry.com Therefore, substituents that stabilize the negative charge will accelerate the reaction. In this molecule, the fluorine on the second ring and the inherent electronegativity of the biphenyl system contribute to activating the chloro-substituted ring toward nucleophilic attack, albeit weakly compared to systems with nitro groups. masterorganicchemistry.com

Oxidative and Reductive Transformations

Hydroxylated polychlorinated biphenyls (OH-PCBs), such as this compound, are themselves products of the oxidative transformation of parent PCBs. nih.govresearchgate.net These transformations can occur both biotically, through metabolic processes in living organisms (e.g., via cytochrome P-450 enzymes), and abiotically, through reactions with atmospheric hydroxyl radicals. nih.govresearchgate.net

The compound can undergo further oxidative reactions. For instance, certain aerobic bacteria possess dioxygenase enzymes that can attack the aromatic rings of OH-PCBs, often leading to dihydroxylated intermediates which can subsequently undergo ring cleavage, breaking down the biphenyl core. nih.govnih.gov Photochemical oxidation is another potential transformation pathway. Studies on other PCBs have shown that degradation using titanium dioxide (TiO₂) as a photocatalyst in water can lead to further hydroxylation or decomposition. acs.org

Reductive transformations, primarily reductive dehalogenation, are also a known fate for some OH-PCBs, particularly in anaerobic environments. nih.gov This process involves the removal of a halogen atom and its replacement with a hydrogen atom. While this is more common for more highly chlorinated biphenyls, the chlorine atom in this compound could potentially be removed by potent reducing agents or specific anaerobic microorganisms.

Radical Reaction Pathways

The formation of OH-PCBs in the environment can occur through reactions with hydroxyl radicals (•OH), indicating that these compounds can participate in radical reaction pathways. researchgate.net The aromatic rings of this compound can be attacked by highly reactive radicals.

Furthermore, the carbon-halogen bonds can be susceptible to homolytic cleavage under certain conditions, such as high energy input from UV light or in the presence of radical initiators. This would generate aryl radicals and halogen radicals, which could then propagate a chain reaction.

The field of radical fluorination demonstrates that carbon-centered radicals can react with a fluorine source to form C-F bonds. numberanalytics.comwikipedia.org While this is typically a synthetic method, it underscores the principle that radical intermediates involving fluorinated compounds are viable. Modern photoredox catalysis methods are capable of generating fluorinated radicals from stable precursors, highlighting the potential for such reactive species to be formed and to react under mild conditions. nih.govnumberanalytics.com Radical trapping experiments using agents like TEMPO are often employed to provide evidence for radical mechanisms in such transformations. acs.org

Reaction Kinetics and Thermodynamics

Reaction Kinetics:

EAS: The rate of electrophilic aromatic substitution will be a balance between the strong activating effect of the -OH group and the deactivating effects of the -Cl and -F groups. Reactions on the hydroxyl-bearing ring are expected to be significantly faster than on the fluoro-substituted ring.

SNAr: The rate of nucleophilic substitution (displacing the -Cl) is enhanced by electron-withdrawing groups. masterorganicchemistry.comresearchgate.net The fluorine atom on the adjacent ring exerts a long-range electron-withdrawing effect that would modestly increase the reaction rate compared to a non-fluorinated analogue.

Computational chemistry, using methods like Density Functional Theory (DFT), is often employed to model the reaction pathways and calculate the activation energies and reaction enthalpies for compounds where experimental data is scarce. acs.orgscielo.br

Table 2: Average Bond Dissociation Enthalpies (Illustrative)

| Bond | Typical Bond Energy (kJ/mol) | Relevance to Reactivity |

| Aromatic C-H | ~464 | Cleaved in electrophilic substitution. |

| Aromatic C-Cl | ~406 | Cleaved in nucleophilic substitution and reductive dehalogenation. |

| Aromatic C-F | ~536 | Strongest carbon-halogen bond, less likely to break than C-Cl. |

| Aromatic C-O (in Phenol) | ~469 | Strong bond, generally stable. |

| C-C (in Biphenyl) | ~506 | Rotation is key; cleavage requires harsh conditions. |

Note: These are average values and can vary based on the specific molecular structure.

Stereochemical Aspects of Biphenyl Derivatives

Atropisomerism occurs in biphenyls when bulky substituents are present in the ortho positions (2, 2', 6, and 6'). youtube.com These groups sterically clash with each other, impeding free rotation about the central C1-C1' single bond. youtube.com If the energy barrier to rotation is sufficiently high, distinct, non-superimposable, mirror-image conformers (enantiomers) can be isolated at room temperature. acs.org This condition makes the molecule chiral, even without a chiral carbon atom. youtube.com The term atropisomers was coined to describe these conformationally distinct stereoisomers. acs.org For a biphenyl to be chiral, the substitution pattern on each ring must also be asymmetric with respect to the biphenyl axis.

The critical factor determining the stability of atropisomers is the magnitude of the rotational energy barrier. Early studies were limited to biphenyls with at least three or four bulky ortho substituents, which exhibit high barriers to rotation (>20 kcal/mol) and long half-lives for racemization. acs.org However, modern techniques like dynamic nuclear magnetic resonance (NMR) spectroscopy have made it possible to measure much lower rotational barriers, even for biphenyls with only a single ortho-substituent. acs.orgnih.gov

The stability and interconversion of atropisomers are quantified by the free energy of activation (ΔG‡) for rotation. Below is a table summarizing experimentally determined rotational barriers for various ortho-substituted biphenyls, which provides context for the expected behavior of this compound.

| Compound | Ortho Substituent(s) | Rotational Barrier (kcal/mol) | Method |

|---|---|---|---|

| 2-Methylbiphenyl | -CH3 | 11.0 | Dynamic NMR |

| 2-Fluorobiphenyl | -F | < 8 | Dynamic NMR |

| 2-Chlorobiphenyl (B15942) | -Cl | 11.5 | Dynamic NMR |

| 2-Bromobiphenyl | -Br | 12.1 | Dynamic NMR |

| 2-Iodobiphenyl | -I | 13.1 | Dynamic NMR |

| 2,2'-Dimethylbiphenyl | -CH3, -CH3 | 18.0 | Racemization |

| 2,2'-Difluorobiphenyl | -F, -F | - | - |

Data compiled from studies on rotational barriers in ortho-substituted biphenyls. acs.orgacs.org The barrier for 2,2'-Difluorobiphenyl is complex due to a double minimum energy profile. acs.org

As the data indicates, the size of the ortho-substituent plays a crucial role; larger halogens lead to higher rotational barriers. The barrier for 2-chlorobiphenyl is measured at 11.5 kcal/mol. acs.org This value is generally too low to permit the separation of stable enantiomers at ambient temperatures, but it confirms that the molecule exists in a non-planar conformation and that rotation is significantly hindered. Therefore, this compound is expected to have a rotational barrier in a similar range and to exist as a pair of rapidly interconverting enantiomers under normal conditions.

The study of atropisomerism is particularly significant in the context of polychlorinated biphenyls (PCBs), a class of persistent environmental pollutants to which this compound is structurally related. nih.govuky.edunih.gov Nineteen PCB congeners are known to form stable atropisomers. uky.edu Research has shown that biological systems can exhibit atropselective behavior, meaning they may preferentially metabolize or bind to one enantiomer over the other. uky.eduacs.org This has been observed in the enantioselective biotransformation of certain PCBs in sediment and living organisms, leading to non-racemic mixtures in the environment. nih.govuky.edu

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 3 Fluorobiphenyl 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei. For 2-Chloro-3'-fluorobiphenyl-4-ol, specific NMR data would provide crucial insights into its molecular framework.

¹H NMR for Proton Environments

A ¹H NMR spectrum of this compound would reveal the chemical environment of each proton. The number of signals would correspond to the number of non-equivalent protons, their splitting patterns would indicate adjacent protons, and their integration would provide the ratio of protons in each environment. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the chlorine, fluorine, and hydroxyl groups, as well as the anisotropic effects of the biphenyl (B1667301) ring system.

Data for this compound is not available.

¹³C NMR for Carbon Backbones

The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the two phenyl rings would be affected by the attached substituents. For instance, the carbon atom bonded to the hydroxyl group (C-4) would appear at a characteristic downfield shift, while the carbons bonded to the chlorine (C-2) and fluorine (C-3') would also exhibit distinct chemical shifts. Carbons in the fluorinated ring would likely show coupling with the ¹⁹F nucleus (C-F coupling).

Data for this compound is not available.

¹⁹F NMR for Fluorine Chemical Environments

¹⁹F NMR is a highly sensitive technique specifically for fluorine-containing compounds. For this compound, this would produce a signal corresponding to the fluorine atom at the 3'-position. The chemical shift of this signal would provide information about the electronic environment around the fluorine atom. Furthermore, coupling between the fluorine and adjacent protons (³J(H,F)) and carbons (nJ(C,F)) would be observable in the ¹H and ¹³C NMR spectra, respectively, providing valuable structural information.

Data for this compound is not available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₁₂H₈ClFO). The presence of chlorine would be indicated by a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio).

Data for this compound is not available.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) would involve isolating the molecular ion of this compound and subjecting it to fragmentation. The resulting fragment ions would provide information about the compound's structure and connectivity. Expected fragmentation pathways could include the loss of a chlorine atom, a hydroxyl group, or cleavage of the biphenyl bond, leading to characteristic fragment ions that would help to confirm the substitution pattern of the two aromatic rings.

Data for this compound is not available.

Soft Ionization Techniques (e.g., ESI, APCI)

Soft ionization mass spectrometry techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), are indispensable for analyzing polar and thermally labile compounds like this compound without causing significant fragmentation.

In Electrospray Ionization (ESI) , the acidic nature of the phenolic hydroxyl group makes the compound highly suitable for negative-ion mode analysis. In this mode, the molecule is expected to readily deprotonate, yielding a prominent pseudomolecular ion, [M-H]⁻. In the positive-ion mode, adduct formation with cations present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), is anticipated.

Atmospheric Pressure Chemical Ionization (APCI) is also well-suited for this molecule, which possesses moderate polarity. In positive-ion APCI, protonation of the hydroxyl group would likely lead to the formation of a protonated molecule, [M+H]⁺, which may subsequently lose a water molecule.

The high-resolution mass of these ions allows for the confirmation of the elemental composition of the parent molecule and its fragments.

Table 1: Expected Mass Spectrometry Data for this compound

| Ionization Mode | Expected Ion | m/z (Calculated) | Description |

| ESI (-) | [M-H]⁻ | 223.01 | Deprotonated molecule |

| ESI (+) | [M+Na]⁺ | 247.03 | Sodium adduct |

| APCI (+) | [M+H]⁺ | 225.03 | Protonated molecule |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The most distinct feature in the IR spectrum is expected to be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group; this broadening is due to intermolecular hydrogen bonding. researchgate.net The C-O stretching vibration should appear in the 1200-1300 cm⁻¹ region.

The presence of halogen substituents gives rise to specific vibrations. The C-Cl stretching vibration is typically observed in the range of 550-850 cm⁻¹. researchgate.net The C-F stretching mode is expected to produce a strong absorption in the 1000-1400 cm⁻¹ region.

Aromatic ring vibrations, including C=C stretching, are expected in the 1400-1600 cm⁻¹ range. The C-H stretching vibrations of the aromatic rings would be found above 3000 cm⁻¹. Raman spectroscopy is particularly useful for identifying the C-C bridge bond stretching mode between the two phenyl rings, which is expected around 1280 cm⁻¹. researchgate.net

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy | Notes |

| O-H Stretch | 3200-3600 | IR | Broad peak due to hydrogen bonding. researchgate.net |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman | |

| Aromatic C=C Stretch | 1400-1600 | IR, Raman | Multiple bands expected. |

| C-F Stretch | 1000-1400 | IR | Strong intensity. |

| C-O Stretch | 1200-1300 | IR | |

| C-C Inter-ring Stretch | ~1280 | Raman | Characteristic of biphenyls. researchgate.net |

| C-Cl Stretch | 550-850 | IR | researchgate.net |

Electronic Spectroscopy (UV-Vis, Fluorescence, Phosphorescence) for Electronic Transitions and Conformation

Electronic spectroscopy investigates the electronic transitions within a molecule and can provide information about its conformation. The UV-Vis spectrum of this compound is dominated by the biphenyl chromophore. The spectrum is expected to show intense absorption bands in the UV region, corresponding to π→π* transitions within the aromatic rings. For similar compounds, high-absorptivity bands are often observed between 275 and 283 nm. scielo.br The presence of the hydroxyl group (an auxochrome) and halogen substituents will cause a bathochromic (red) shift of these absorptions compared to unsubstituted biphenyl.

The planarity of the biphenyl system significantly affects the electronic spectrum. Increased twisting between the rings, caused by the bulky ortho-chloro substituent, would decrease the conjugation, leading to a hypsochromic (blue) shift and a decrease in molar absorptivity.

Fluorescence and phosphorescence properties are also influenced by the molecular structure. While many aromatic compounds fluoresce, the presence of the "heavy" chlorine atom can decrease fluorescence quantum yield via the heavy-atom effect, which promotes intersystem crossing to the triplet state. Consequently, phosphorescence might be more readily observed for this compound.

Table 3: Anticipated Electronic Spectroscopy Properties

| Property | Expected Observation | Influencing Factors |

| UV-Vis Absorption (λmax) | ~270-290 nm | π→π* transitions in the biphenyl system, shifted by -OH, -Cl, and -F substituents. scielo.br |

| Fluorescence | Potentially weak | Quenching due to the heavy-atom effect of chlorine. |

| Phosphorescence | Potentially enhanced | Enhanced intersystem crossing due to the heavy-atom effect. |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, offering precise details on conformation, bond lengths, bond angles, and intermolecular interactions.

Conformation and Dihedral Angles in Crystalline State

The most significant conformational feature of a biphenyl derivative is the dihedral (or torsion) angle between the planes of the two aromatic rings. For this compound, the presence of a chlorine atom at the ortho-position (C2) of the first ring introduces significant steric hindrance. This steric repulsion forces the two phenyl rings to twist relative to each other, preventing a planar conformation. Studies on analogous ortho-chlorinated biphenyls show that this substitution strongly decreases the co-planarity of the molecule. nih.gov In contrast, the fluorine atom at the meta-position (C3') of the second ring has a much smaller steric effect. Therefore, the dihedral angle is primarily dictated by the ortho-chloro substituent and is expected to be significantly greater than 0°, likely in the range of 40-60°.

Table 4: Predicted Structural Parameters

| Parameter | Expected Value/Range | Rationale |

| Inter-ring Dihedral Angle | 40° - 60° | Steric hindrance from the ortho-chloro substituent. nih.gov |

| C-Cl Bond Length | ~1.73 - 1.77 Å | Typical for chloroarenes. nih.gov |

| C-F Bond Length | ~1.34 - 1.37 Å | Typical for fluoroarenes. nih.gov |

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound would be governed by a combination of strong and weak intermolecular forces. The most dominant of these is the hydrogen bond formed by the phenolic hydroxyl group. It is highly probable that strong O-H···O hydrogen bonds would link molecules together, forming dimers or extended chains, which are common motifs in the crystal structures of phenols.

C-H···O and C-H···F hydrogen bonds : The aromatic C-H groups can act as donors to the oxygen of the hydroxyl group or the fluorine atom on neighboring molecules. nih.gov

π-π Stacking : The aromatic rings of adjacent molecules may engage in offset face-to-face or edge-to-face stacking interactions. nih.gov

Halogen Bonds : The chlorine atom could potentially act as a Lewis acidic site and interact with electron-rich atoms like oxygen, a phenomenon known as halogen bonding.

These varied interactions would work in concert to create a dense and stable three-dimensional crystalline architecture. rsc.orgresearchgate.net

Computational Chemistry and Theoretical Characterization of 2 Chloro 3 Fluorobiphenyl 4 Ol

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the electronic structure and properties of molecules from first principles. These methods are invaluable for elucidating the behavior of substituted biphenyls like 2-Chloro-3'-fluorobiphenyl-4-ol.

Density Functional Theory (DFT) for Ground State Properties and Electronic Structure

Furthermore, DFT is used to calculate fundamental electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity, with a smaller gap generally implying higher reactivity. researchgate.net The distribution of these frontier orbitals can reveal the likely sites for electrophilic and nucleophilic attack. Additionally, the calculation of the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which is crucial for understanding intermolecular interactions. nanobioletters.com

Ab Initio Methods for High-Accuracy Predictions

For situations demanding higher accuracy, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be employed. While computationally more intensive than DFT, these methods provide a more rigorous treatment of electron correlation, which can be important for accurately predicting certain properties. For this compound, high-accuracy ab initio calculations could be used to benchmark the results obtained from DFT and to provide more precise values for properties like the rotational barrier between the two phenyl rings or the energies of different conformers.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

A significant application of quantum mechanical calculations is the prediction of spectroscopic data, which can be invaluable for the identification and characterization of a compound.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. prensipjournals.com For this compound, theoretical chemical shifts would be calculated and compared against experimental data, if available, to confirm the structure. Discrepancies between calculated and experimental shifts can often be rationalized in terms of solvent effects or specific conformational preferences.

IR Spectroscopy: The vibrational frequencies of this compound can be computed using DFT. These calculations yield a set of vibrational modes and their corresponding intensities, which can be used to simulate the infrared (IR) spectrum. nanobioletters.comchemrxiv.org The predicted spectrum would show characteristic peaks for the O-H stretch of the hydroxyl group, C-H stretching in the aromatic rings, C-C stretching within the rings, and the C-Cl and C-F stretching vibrations. These theoretical frequencies are often systematically scaled to correct for anharmonicity and other limitations of the computational method. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting the electronic transitions that give rise to UV-Vis absorption spectra. prensipjournals.com By calculating the excitation energies and oscillator strengths, one can predict the λ(max) values for this compound. These transitions typically involve the promotion of an electron from a bonding or non-bonding orbital to an anti-bonding orbital, often of a π -> π* nature in aromatic systems.

A hypothetical table of predicted spectroscopic data for this compound is presented below to illustrate the expected output from such calculations.

| Parameter | Predicted Value | Spectroscopic Method |

| ¹H NMR Chemical Shifts | δ 6.5-8.0 ppm | NMR |

| ¹³C NMR Chemical Shifts | δ 110-160 ppm | NMR |

| O-H Stretch | ~3600 cm⁻¹ | IR |

| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | IR |

| C-Cl Stretch | ~1100-1000 cm⁻¹ | IR |

| C-F Stretch | ~1250-1100 cm⁻¹ | IR |

| Electronic Transition (λmax) | ~250-280 nm | UV-Vis |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interactions

While quantum mechanics excels at describing the electronic structure of a molecule at a static, minimum-energy state, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For this compound, an MD simulation would involve placing the molecule in a simulated environment, such as a box of water molecules, and solving Newton's equations of motion for all atoms in the system.

This approach would be particularly useful for exploring the conformational landscape of the molecule. The rotation around the C-C bond connecting the two phenyl rings is a key dynamic feature. MD simulations can reveal the preferred dihedral angles, the energy barriers to rotation, and how these are influenced by the solvent. Furthermore, MD can be used to study how this compound interacts with its environment, for instance, by analyzing the hydrogen bonding patterns between the hydroxyl group and surrounding water molecules.

Theoretical Studies of Reactivity and Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the reactivity of a molecule and for mapping out the potential pathways of a chemical reaction.

Transition State Analysis and Reaction Pathways

For a given reaction involving this compound, computational methods can be used to locate the transition state (TS) structure, which is the highest energy point along the reaction coordinate. The energy of the TS relative to the reactants determines the activation energy of the reaction, a key factor in its rate. By mapping the intrinsic reaction coordinate (IRC), one can confirm that the located TS indeed connects the reactants and products. prensipjournals.com

For example, in a reaction involving the deprotonation of the hydroxyl group, computational methods could be used to model the approach of a base, the breaking of the O-H bond, and the formation of the phenoxide ion. The calculated activation energy would provide a quantitative measure of the acidity of the phenolic proton. Similarly, for electrophilic aromatic substitution reactions, the calculated MEP and frontier orbital distributions can predict the most likely site of attack on the aromatic rings.

Ligand Electronic and Steric Effects in Catalysis

Steric Effects: The spatial arrangement of atoms in a ligand can hinder or facilitate the approach of reactants to the metal center, a phenomenon known as steric hindrance. wikipedia.org The size of the substituents and their proximity to the coordinating atom of the ligand are critical. For this compound, the chlorine atom at the 2-position introduces significant steric bulk in the vicinity of the biphenyl (B1667301) linkage. This can influence the torsional angle between the two phenyl rings and, if used as a ligand, would affect the coordination geometry around the metal center. The steric properties of ligands are often quantified by parameters such as the Tolman cone angle, which measures the solid angle occupied by a ligand at the metal center. psu.edu

The interplay of these electronic and steric effects is crucial. For instance, in palladium-catalyzed cross-coupling reactions, electron-rich phosphine (B1218219) ligands are often required for the activation of less reactive carbon-halogen bonds. psu.edu However, excessive steric bulk can inhibit the reaction. psu.edu The optimal ligand is often one that strikes a balance between these two factors.

To illustrate the impact of substituents on the electronic properties of biphenyl systems, the following table presents computed electronic properties for a series of substituted biphenyls, which can serve as a model for understanding the behavior of this compound.

| Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| -H | -6.25 | -0.98 | 5.27 |

| -OH | -5.89 | -0.85 | 5.04 |

| -Cl | -6.42 | -1.21 | 5.21 |

| -F | -6.51 | -1.15 | 5.36 |

This is an illustrative table based on general trends for substituted benzenes and biphenyls. Actual values for this compound would require specific calculations.

Electronic Structure Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structures. uni-muenchen.de This analysis provides quantitative insights into bonding interactions, charge distribution, and delocalization effects within a molecule.

For this compound, an NBO analysis would provide a detailed description of its electronic structure. Key aspects that would be elucidated include:

Hybridization and Bond Composition: The NBO analysis would describe the hybridization of each atom and the composition of each bond in terms of the contributing atomic orbitals. For example, the C-Cl, C-F, and C-O bonds would be analyzed to determine their polarization and the s- and p-character of the contributing hybrids. uni-muenchen.de

Natural Atomic Charges: This analysis yields a more chemically intuitive picture of the charge distribution compared to other methods by assigning charges to atoms based on the occupancy of their natural atomic orbitals. uni-muenchen.de

Donor-Acceptor Interactions: A crucial feature of NBO analysis is the examination of interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de These interactions, also known as hyperconjugation, represent the delocalization of electron density from a Lewis-type orbital (a bond or a lone pair) to a non-Lewis-type orbital (an antibond or a Rydberg orbital). The strength of these interactions is estimated using second-order perturbation theory and is reported as the stabilization energy, E(2). wisc.edu

The following table provides an example of the type of data that would be obtained from an NBO analysis for the key interactions in a molecule like this compound, based on a representative substituted phenol (B47542).

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP (O) | π(C-C)ring | 18.5 |

| LP (Cl) | σ(C-C)ring | 2.1 |

| LP (F) | σ(C-C)ring | 1.5 |

| π(C-C)ring1 | π(C-C)ring2 | 5.3 |

This is an illustrative table. The specific donor-acceptor interactions and their stabilization energies for this compound would need to be determined by a dedicated NBO calculation.

Charge Displacement (CD) analysis, often used in conjunction with Natural Orbitals for Chemical Valence (NOCV), is a powerful tool for visualizing and quantifying the charge rearrangement that occurs upon the formation of a chemical bond or an intermolecular interaction. The CD function, Δq(z), measures the amount of electron charge that is displaced across a plane perpendicular to a chosen axis (usually the bond axis) as a result of the interaction.

When applied to a molecule like this compound, CD analysis could be used to investigate intramolecular charge transfer phenomena. For example, the charge flow between the two phenyl rings or the charge transfer between the substituents and the biphenyl core could be quantified.

The NOCV method decomposes the total deformation density (the difference between the electron density of the molecule and the sum of the densities of its constituent fragments) into a series of contributions, each corresponding to a pair of complementary orbitals. This allows for a detailed understanding of the different components of the chemical bond, such as σ-donation and π-backdonation in metal-ligand bonding.

For this compound, one could define the fragments as the two substituted phenyl rings to study the nature of the inter-ring bond. The CD-NOCV analysis would then provide a quantitative measure of the charge flow associated with the formation of this bond.

A typical output of a CD analysis is a plot of the charge displacement Δq(z) versus the distance z along the chosen axis. A positive value of Δq indicates a flow of charge in the direction of the axis, while a negative value indicates a flow in the opposite direction.

The table below illustrates the kind of quantitative data that can be extracted from a CD-NOCV analysis for the interaction between a substituent and a phenyl ring.

| Interaction | Fragment 1 | Fragment 2 | Charge Transfer (e-) |

|---|---|---|---|

| Hydroxyl-Ring | -OH | -C6H5 | +0.05 (O to Ring) |

| Chloro-Ring | -Cl | -C6H5 | -0.02 (Ring to Cl) |

| Fluoro-Ring | -F | -C6H5 | -0.03 (Ring to F) |

This is an illustrative table based on general principles of substituent effects. The actual values for this compound would require a specific CD-NOCV calculation.

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR)

Quantitative Structure-Reactivity Relationships (QSRR) and Quantitative Structure-Property Relationships (QSPR) are statistical methods that aim to correlate the chemical structure of a series of compounds with their reactivity or physical properties, respectively. These models are typically expressed as mathematical equations that relate one or more molecular descriptors to the property of interest.

For a class of compounds like halogenated biphenyls, QSPR models are particularly useful for predicting properties that are difficult or costly to measure experimentally, such as toxicity, environmental fate, and bioavailability. A well-known example is the prediction of the n-octanol/water partition coefficient (log Kow), which is a key parameter for assessing the lipophilicity and environmental distribution of a chemical. nih.gov

A QSPR study on this compound would involve calculating a variety of molecular descriptors, which can be categorized as:

Constitutional descriptors: Number of atoms, molecular weight, etc.

Topological descriptors: Indices that describe the connectivity of the molecule.

Geometric descriptors: Based on the 3D structure of the molecule.

Quantum-chemical descriptors: Derived from quantum chemical calculations, such as HOMO and LUMO energies, dipole moment, and atomic charges.

Once a set of descriptors is calculated for a series of related compounds (including, ideally, this compound), a statistical method like multiple linear regression is used to build a model. For instance, a QSPR model for the log Kow of polychlorinated biphenyls (PCBs) has been developed using descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO) and the number of chlorine atoms (NCl). nih.gov

An example of a QSPR equation for the log Kow of a series of halogenated biphenyls might look like:

log Kow = c0 + c1 * (Number of Cl) + c2 * (Number of F) + c3 * (ELUMO) + c4 * (Dipole Moment)

The following table provides data that could be used to build such a QSPR model for a series of halogenated biphenyls.

| Compound | Number of Cl | Number of F | ELUMO (eV) | log Kow (experimental) |

|---|---|---|---|---|

| 4-Chlorobiphenyl | 1 | 0 | -1.18 | 4.46 |

| 4,4'-Dichlorobiphenyl | 2 | 0 | -1.35 | 5.03 |

| 4-Fluorobiphenyl | 0 | 1 | -1.12 | 3.80 |

| This compound | 1 | 1 | -1.25 (estimated) | N/A |

The ELUMO for this compound is an estimated value for illustrative purposes. A validated QSPR model could be used to predict its log Kow.

Advanced Analytical Methodologies for Detection and Quantification of Biphenyls and Metabolites

Sample Preparation Techniques for Complex Matrices

Effective sample preparation is a critical prerequisite for accurate analysis, aiming to isolate and concentrate target analytes while removing matrix interferences. chromatographyonline.comwebsiteonline.cn This multi-step process typically involves extraction, cleanup, and sometimes derivatization. proquest.com

The initial step in sample preparation is the extraction of the target analytes from the sample matrix. The choice of method depends on the matrix type, the physicochemical properties of the analyte, and the required extraction efficiency.

Liquid-Liquid Extraction (LLE) is a conventional method based on the differential partitioning of analytes between two immiscible liquid phases. For hydroxylated biphenyls in aqueous samples, a common approach involves adjusting the pH to ensure the compounds are in a non-ionized state, followed by extraction with an organic solvent mixture. For instance, a mixture of dichloromethane and petroleum ether (60:40) has been effectively used for extracting polychlorinated biphenyls (PCBs) from water. researchgate.net For biological samples like serum, a protocol may involve extraction with 2-propanol and a hexane/methyl tert-butyl ether (MTBE) mixture. acs.org While widely used, LLE can be solvent-intensive and may have limitations such as variable recovery and susceptibility to matrix effects. websiteonline.cn

Solid-Phase Extraction (SPE) offers a more efficient and selective alternative to LLE, consuming smaller volumes of organic solvents. websiteonline.cnnih.gov This technique involves passing a liquid sample through a solid sorbent material that retains the analyte. The analyte is later eluted with a small amount of a suitable solvent. C18 (octadecyl-bonded silica) is a common sorbent for extracting nonpolar to moderately polar compounds like biphenyls from aqueous matrices, with studies showing excellent recoveries between 92% and 102%. nih.gov For more complex samples like fatty fish tissues, a tandem SPE approach using both C18 and Florisil cartridges can be employed to effectively remove lipids and other interferences. nih.gov The selection of the sorbent material is critical; Florisil is noted for its ability to capture both polar and nonpolar compounds, while ion-exchange sorbents like SAX and SCX are effective for weakly acidic or basic compounds, respectively. ejsit-journal.comejsit-journal.com

Pressurized Liquid Extraction (PLE) is an automated technique that uses elevated temperatures and pressures to enhance the extraction efficiency of analytes from solid and semi-solid samples. This method allows for a significant reduction in extraction time and solvent consumption compared to traditional methods like Soxhlet extraction. nih.gov A mixture of hexane, dichloromethane, and methanol has been successfully used with PLE for the simultaneous extraction of PCBs and their hydroxylated metabolites from tissue samples. nih.gov

Table 1: Comparison of Extraction Methods for Biphenyl (B1667301) Compounds

| Extraction Method | Principle | Typical Solvents/Sorbents | Advantages | Disadvantages | Recovery Rates (%) |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases | Dichloromethane, Hexane, MTBE, Petroleum Ether | Simple, widely applicable | High solvent consumption, potential for emulsions, matrix effects | 87.6 - 91.4 researchgate.net |

| Solid-Phase Extraction (SPE) | Adsorption of analyte onto a solid sorbent | C18, Florisil, Silica (B1680970) Gel | Reduced solvent use, high selectivity, automation potential | Sorbent cost, potential for cartridge clogging | 91 - 107 nih.gov |

| Pressurized Liquid Extraction (PLE) | Extraction with solvents at elevated temperature and pressure | Hexane:Dichloromethane:Methanol, Hexane:Acetone | Fast, low solvent use, automated | High initial equipment cost | 78 - 112 nih.gov |

Following extraction, a cleanup step is essential to remove co-extracted matrix components that could interfere with the final analysis. taylorfrancis.com

Adsorption Column Chromatography is the most common cleanup technique. It separates compounds based on their affinity for a solid stationary phase.

Silica Gel: Silica gel is widely used for cleanup. Often, it is modified to enhance its selectivity. For instance, acidified silica gel (impregnated with sulfuric acid) is highly effective at removing lipids and other oxidizable organic matter from extracts. mdpi.comproquest.comsmu.caoup.com A multi-layer column containing different types of silica can provide a comprehensive cleanup.

Florisil: This is a magnesium silicate adsorbent that is particularly useful for separating PCBs from certain pesticides. nih.gov

Alumina: Alumina columns are also used, often in conjunction with silica gel, to fractionate different classes of compounds.

The choice of elution solvents is critical for achieving good separation. A sequence of solvents with increasing polarity is typically used to elute different fractions from the column. For example, a nonpolar solvent like hexane might be used to elute parent PCBs, while a more polar solvent mixture is required to elute the more polar hydroxylated metabolites.

Gel Permeation Chromatography (GPC) is another effective cleanup technique, particularly for removing high-molecular-weight interferences such as lipids from biological and environmental extracts. taylorfrancis.comacs.org GPC separates molecules based on their size, with larger molecules eluting before smaller ones.

Hydroxylated biphenyls, including 2-Chloro-3'-fluorobiphenyl-4-ol, contain a polar hydroxyl (-OH) group. This polarity makes them less volatile and prone to adsorption on active sites within the gas chromatograph's injector and column, leading to poor peak shape and unreliable quantification. mdpi.com To overcome this, a derivatization step is employed to convert the polar hydroxyl group into a less polar, more volatile ether or ester group. phenomenex.comgcms.cz

Methylation is a common derivatization strategy for hydroxylated PCBs. The hydroxyl group is converted to a methoxy (B1213986) group (-OCH₃). Diazomethane is a frequently used reagent for this purpose, effectively producing the more volatile methoxylated (MeO) derivatives suitable for GC analysis. nih.govsmu.caacs.org

Silylation is another widely used technique where the active hydrogen of the hydroxyl group is replaced by a non-polar trimethylsilyl (TMS) group. phenomenex.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this transformation. mdpi.com The resulting TMS derivatives exhibit increased volatility and thermal stability, making them ideal for GC analysis. phenomenex.com

Table 2: Common Derivatization Reagents for Hydroxylated Biphenyls

| Derivatization Type | Reagent | Target Functional Group | Derivative Formed | Key Advantages |

| Methylation | Diazomethane | Hydroxyl (-OH) | Methoxy (-OCH₃) | Produces stable and volatile derivatives. nih.govsmu.ca |

| Silylation | BSTFA, TMSI | Hydroxyl (-OH) | Trimethylsilyl ether (-OTMS) | Increases volatility and thermal stability. mdpi.comphenomenex.com |

Gas Chromatography (GC) Based Methods

Gas chromatography is the cornerstone for the analysis of semi-volatile compounds like biphenyls and their derivatives due to its high resolving power. mdpi.com

The Electron Capture Detector (ECD) is a highly sensitive detector for electrophilic compounds, particularly those containing halogens like chlorine and fluorine. This makes GC-ECD an excellent choice for the detection of halogenated biphenyls. nih.govinteresjournals.org The detector's response is proportional to the number and type of halogen atoms in the molecule; sensitivity generally increases with the degree of chlorination. nih.govinteresjournals.org

To ensure reliable identification, especially in complex matrices, a dual-column confirmation setup is often employed. tdi-bi.comrestek.com This involves using two capillary columns with different stationary phase polarities (e.g., DB-5 and DB-17HT). tdi-bi.com A compound is considered positively identified only if its retention time matches that of an authentic standard on both columns. Method validation studies have demonstrated low minimum detectable quantities (MDQs) for PCBs using GC-ECD, often in the range of 0.0005 to 0.002 nanograms. nih.govinteresjournals.org

Gas Chromatography-Mass Spectrometry (GC-MS) combines the superior separation capabilities of GC with the powerful identification and quantification abilities of MS. It is considered the gold standard for the confirmatory analysis of organic pollutants. nih.gov

The mass spectrometer bombards the molecules eluting from the GC column with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum serves as a "molecular fingerprint," allowing for highly confident identification of the compound. For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored. nih.gov This significantly enhances sensitivity and selectivity by filtering out background noise from matrix components.

For even greater sensitivity and selectivity, tandem mass spectrometry (GC-MS/MS) or high-resolution mass spectrometry (GC-HRMS) can be utilized.

GC-MS/MS adds another layer of specificity by selecting a specific parent ion and then fragmenting it further to monitor for a characteristic daughter ion. This technique is particularly useful for analyzing trace levels in extremely complex samples. acs.orgprotocols.ioacs.org

GC-HRMS can measure the mass of an ion with very high accuracy, allowing for the determination of the elemental composition of the analyte and its fragments. smu.caresearchgate.net This capability provides unambiguous identification and helps to differentiate target compounds from isobaric interferences (other compounds with the same nominal mass). Studies using GC-HRMS have reported method detection limits for hydroxylated PCBs in the range of 0.36 to 1.6 pg/g. nih.gov

Table 3: Performance Characteristics of GC Detectors for Biphenyl Analysis

| Detector | Principle | Selectivity | Sensitivity | Application |

| Electron Capture Detector (ECD) | Captures electrons by electronegative compounds | Highly selective for halogenated compounds | Very high (low picogram to femtogram range) | Screening and quantification of known halogenated biphenyls. nih.govinteresjournals.orgtdi-bi.com |

| Mass Spectrometry (MS) | Separation of ions based on mass-to-charge ratio | Universal, but highly selective in SIM mode | High (low picogram range) | Confirmatory analysis and quantification. nih.govnih.gov |

| Tandem MS (MS/MS) | Fragmentation of a selected parent ion | Extremely high | Very high (picogram to femtogram range) | Ultra-trace analysis in complex matrices. acs.orgprotocols.ioacs.org |

| High-Resolution MS (HRMS) | High-accuracy mass measurement | Extremely high | Very high (picogram to femtogram range) | Unambiguous identification and quantification. smu.caresearchgate.net |

GC-High-Resolution Mass Spectrometry (GC-HRMS)

Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS) is a powerful analytical technique renowned for its high sensitivity and specificity in the analysis of halogenated compounds, including biphenyls and their metabolites. nih.govenvirosymposium.group This method couples the superior separation capabilities of gas chromatography with a mass spectrometer that can determine the mass-to-charge ratio (m/z) of ions with very high accuracy. This high resolution allows for the differentiation of target analytes from co-eluting matrix interferences with very similar nominal masses, a critical feature for complex environmental and biological samples. envirosymposium.group

The analytical conditions for determining halogenated flame retardants, such as polybrominated diphenyl ethers (PBDEs) and polychlorinated biphenyls (PCBs), by GC-HRMS have been well-established. nih.govresearchgate.net For instance, the analysis of various halogenated compounds in environmental samples like sediments, wastewater effluent, and biological tissues has been successfully demonstrated using isotope dilution HRMS. nih.gov In the context of analyzing a compound like this compound, GC-HRMS would typically require a derivatization step, such as methylation, to convert the polar hydroxyl group into a more volatile methoxy group, making it suitable for GC analysis. kyushu-u.ac.jp The high mass accuracy of HRMS would then allow for the confident identification and quantification of the derivatized metabolite, even at trace levels. Standard methods for the analysis of chlorinated compounds have historically relied on GC-HRMS to achieve the necessary sensitivity and reliable quantification for regulatory and research purposes. envirosymposium.group

Table 1: Illustrative GC-HRMS Instrumental Parameters for Halogenated Compound Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Gas Chromatograph | Agilent 6890 Plus or similar | researchgate.net |

| Column | DB-5 fused silica capillary column or similar | nih.gov |

| Injector Temperature | 250°C | nih.gov |

| Oven Program | Example: 110°C (1 min), ramp to 200°C, ramp to 330°C | researchgate.net |

| Carrier Gas | Helium at 1.0 mL/min | researchgate.net |

| Mass Spectrometer | Waters AutoSpec or similar | researchgate.net |

| Ionization Mode | Electron Ionization (EI) | researchgate.net |

| Electron Energy | 40 eV | researchgate.net |

| Resolution | >10,000 | envirosymposium.group |

GC-Negative Ion Chemical Ionization Mass Spectrometry (GC-NICI-MS)

Gas Chromatography-Negative Ion Chemical Ionization Mass Spectrometry (GC-NICI-MS) is an exceptionally sensitive technique for the analysis of electrophilic compounds, which includes halogenated substances like chlorinated and fluorinated biphenyls. In NICI, a reagent gas such as methane or ammonia is introduced into the ion source, leading to the formation of low-energy thermal electrons. Electronegative analytes capture these electrons to form stable negative ions, a process known as electron capture negative ionization (ECNI). This ionization method is highly selective and results in minimal fragmentation, typically producing an intense molecular ion peak, which significantly enhances sensitivity and simplifies spectral interpretation.

For hydroxylated metabolites such as this compound, direct analysis by GC is challenging due to the polarity of the hydroxyl group. researchgate.net Therefore, a derivatization step is necessary to improve the compound's volatility and chromatographic behavior. nih.gov Diazomethane is a common reagent used to convert the hydroxyl group to a methoxy ether. nih.gov Following derivatization, the resulting methoxylated compound can be readily analyzed by GC-NICI-MS. This technique has been successfully used to identify and quantify hydroxylated PCB metabolites in biological samples, such as seal blood, where it indicated the presence of multiple congeners. nih.gov The high sensitivity of GC-NICI-MS makes it particularly suitable for detecting trace levels of these metabolites in complex biological matrices. longdom.org

Isotope Dilution Mass Spectrometry (IDMS) for Accurate Quantification

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving the highest accuracy and precision in the quantification of organic micropollutants, including halogenated biphenyls. nih.gov The principle of IDMS involves spiking a sample with a known amount of an isotopically labeled analog of the target analyte before sample extraction and cleanup. These labeled internal standards, most commonly containing Carbon-13 (¹³C), behave almost identically to the native analyte throughout the entire analytical procedure. nih.govepa.gov

By measuring the ratio of the native analyte to the labeled standard in the final extract using a mass spectrometer (either GC-MS or LC-MS), it is possible to accurately calculate the concentration of the native analyte in the original sample. This approach effectively corrects for the loss of analyte during sample preparation and for any variations in instrument response (matrix effects), which are common challenges in complex samples. nih.gov Recently, the use of Chlorine-37 (³⁷Cl)-labeled PCBs has also been demonstrated as an effective alternative for IDMS. nih.govresearchgate.net The use of IDMS allows for the simultaneous quantification of multiple biphenyl congeners in a single injection and provides results that agree well with certified reference materials. nih.govepa.gov

Congener-Specific Analysis of Halogenated Biphenyls

Congener-specific analysis is essential for accurately assessing exposure to and understanding the metabolism of halogenated biphenyls. nih.gov The term "congener" refers to individual compounds within a chemical class that differ only in the number and position of their halogen substituents. There are 209 possible PCB congeners, and their physical-chemical properties, metabolic pathways, and toxicities can vary significantly. researchgate.netnih.gov Therefore, methods that measure "total PCBs" are insufficient, and techniques that can separate and quantify individual congeners are required.

Both high-resolution gas chromatography (HRGC) and HPLC are employed for congener-specific analysis. nih.govnih.gov HRGC, often coupled with HRMS, provides excellent separation of a large number of congeners and is used to determine congener patterns in biological samples like human blood. nih.gov For example, congener-specific analysis has identified that congeners #153, #180, and #138 are often predominant in human blood samples. nih.gov Similarly, congener-specific analysis of hydroxylated PCB metabolites is crucial, as the biological activity can be highly dependent on the specific structure of the metabolite. researchgate.netacs.org This detailed level of analysis provides critical information on metabolic pathways and the distribution of specific compounds within different biological compartments. nih.govescholarship.org

Environmental Chemistry, Fate, and Transformation of Halogenated Biphenyls

Environmental Occurrence and Distribution Mechanisms

Specific data on the transport of 2-Chloro-3'-fluorobiphenyl-4-ol in environmental media are not available.

While general principles of bioaccumulation and biomagnification for halogenated biphenyls exist, no studies specific to this compound have been found to create a data table.

Abiotic Degradation Processes

No specific research on the photolytic or hydrolytic degradation of this compound could be located.

Information regarding the chemical oxidation and reduction of this compound is not present in the available literature.

Biotic Degradation Processes

There are no available studies on the biotic degradation of this compound.

Microbial Degradation Pathways (e.g., Aerobic, Anaerobic)

The microbial degradation of halogenated biphenyls is a critical process influencing their environmental tenure. These pathways are broadly categorized into aerobic and anaerobic processes, each with distinct mechanisms and efficiencies.

Aerobic Degradation:

Under aerobic conditions, the degradation of chlorinated biphenyls is primarily an oxidative process. oup.com Bacteria, such as those from the genera Pseudomonas and Achromobacter, are known to degrade these compounds. researchgate.netnih.gov The typical aerobic pathway involves the following key steps:

Dioxygenation: The biphenyl (B1667301) ring is attacked by a dioxygenase enzyme, introducing two hydroxyl groups. For this compound, this initial attack would likely occur on the less substituted ring.

Dehydrogenation: The resulting dihydrodiol is then dehydrogenated to form a dihydroxybiphenyl.

Meta-cleavage: The dihydroxybiphenyl undergoes ring cleavage by another dioxygenase.

Hydrolysis and Further Metabolism: The resulting compound is hydrolyzed and further metabolized into intermediates of central metabolic pathways, such as the Krebs cycle, ultimately leading to mineralization (the conversion to carbon dioxide, water, and inorganic halides). wikipedia.org

The presence of both chlorine and fluorine atoms on this compound can influence the rate and regioselectivity of the initial dioxygenase attack. The fluorine atom, being more electronegative and forming a stronger bond with carbon than chlorine, may hinder oxidative degradation. nih.gov

Anaerobic Degradation:

In anaerobic environments, such as sediments and waterlogged soils, a process of reductive dehalogenation is the primary microbial degradation pathway for highly halogenated biphenyls. oup.comnih.gov This process involves the removal of halogen substituents and their replacement with hydrogen atoms, carried out by anaerobic bacteria. oup.com

For this compound, anaerobic degradation would likely proceed through the following steps:

Reductive Dechlorination: The chlorine atom is preferentially removed over the fluorine atom due to the lower bond energy of the C-Cl bond compared to the C-F bond. mdpi.com This would result in the formation of 3'-fluorobiphenyl-4-ol.

Further Dehalogenation (less likely for fluorine): Reductive defluorination is a more challenging process for microorganisms due to the high strength of the C-F bond. mdpi.com

The resulting partially dehalogenated biphenyls are generally less toxic and more susceptible to subsequent aerobic degradation. nih.govresearchgate.net

Enzymatic Biotransformations

The biotransformation of halogenated biphenyls is mediated by specific enzymes within microorganisms. The key enzymes involved in the aerobic degradation pathway have been extensively studied. elsevierpure.com

| Enzyme | Function in Degradation Pathway |

| Biphenyl Dioxygenase (bphA) | Catalyzes the initial dihydroxylation of the biphenyl ring. The substrate specificity of this enzyme is a key determinant of the range of biphenyls a microorganism can degrade. |

| Dihydrodiol Dehydrogenase (bphB) | Converts the dihydrodiol intermediate to a dihydroxybiphenyl. |

| 2,3-Dihydroxybiphenyl Dioxygenase (bphC) | Responsible for the meta-cleavage of the dihydroxybiphenyl ring. |

| Hydrolase (bphD) | Catalyzes the hydrolysis of the ring cleavage product. |

The efficiency of these enzymes in transforming this compound would depend on the specific steric and electronic effects of the chloro, fluoro, and hydroxyl substituents on the biphenyl structure. Research on fluorinated compounds has shown that enzymes like cytochrome P450s can be involved in their metabolism. nih.govnih.gov The presence of the fluorine atom can in some cases lead to the formation of fluorinated metabolites. nih.gov

Persistence and Half-Life Determination

The persistence of halogenated biphenyls in the environment is a significant concern due to their potential for bioaccumulation and toxicity. researchgate.net The half-life of these compounds can vary widely depending on environmental conditions and the specific congener.

The persistence of this compound is expected to be significant, a characteristic feature of many halogenated biphenyls. elsevierpure.com Its persistence is influenced by:

Number and Position of Halogen Atoms: Generally, a higher degree of halogenation leads to greater persistence. The presence of both chlorine and fluorine in this compound contributes to its stability.

Environmental Matrix: The compound is likely to be more persistent in anaerobic sediments where degradation is slower compared to aerobic soils.

Bioavailability: Adsorption to soil organic matter and sediments can reduce the bioavailability of the compound to microorganisms, thereby increasing its persistence.

While a specific half-life for this compound is not available, data for related compounds can provide an estimate. For example, some polychlorinated biphenyls can have half-lives of several years in the environment.

Environmental Modeling of Transport and Fate

Environmental models are used to predict the transport and fate of chemicals like this compound. These models consider various physical, chemical, and biological processes.

Key Parameters for Modeling:

| Parameter | Description | Relevance to this compound |

| Octanol-Water Partition Coefficient (Kow) | A measure of a chemical's hydrophobicity. | Due to its biphenyl structure and halogen substituents, this compound is expected to have a high Kow value, indicating a tendency to partition into organic matter and biota. |

| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. | A low vapor pressure would suggest limited volatilization from soil and water surfaces. |

| Henry's Law Constant | The ratio of the partial pressure of a compound in the air to its concentration in water. | This parameter would determine the extent of its partitioning between the atmosphere and water bodies. |

| Degradation Rates | Rates of aerobic and anaerobic degradation. | These would be crucial inputs for predicting the persistence of the compound in different environmental compartments. |

Models like fugacity models can be employed to simulate the distribution of this compound between air, water, soil, and biota. These models would likely predict that due to its expected properties, the compound would predominantly be found in soil and sediment, with a potential for bioaccumulation in the food chain. researchgate.net

Advanced Materials Science Applications of Fluorinated and Halogenated Biphenyl Scaffolds

Building Blocks for Complex Organic Architectures

Halogenated and hydroxylated biphenyls, including derivatives like 2-Chloro-3'-fluorobiphenyl-4-ol, serve as versatile building blocks for the synthesis of more complex organic molecules. nih.govwordpress.com The presence of reactive sites—the hydroxyl group and the carbon-halogen bonds—allows for a variety of chemical transformations.

The hydroxyl group can be readily converted into other functional groups or used as a point of attachment for polymerization. The chloro and fluoro substituents influence the reactivity of the biphenyl (B1667301) rings and can be utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. nih.gov This versatility enables the construction of intricate molecular architectures with tailored properties for specific applications.

The synthesis of functionalized biphenyl-based phosphine (B1218219) ligands, for example, often starts from halogenated biphenyl precursors. acs.org These ligands are crucial in catalysis for the formation of complex organic molecules. The ability to introduce various functional groups onto the biphenyl scaffold makes these compounds indispensable tools for synthetic chemists. wordpress.comnih.gov

Table 1: Representative Functionalized Biphenyl Building Blocks and Their Synthetic Utility

| Compound/Scaffold | Key Functional Groups | Synthetic Applications |

| Halogenated Biphenyls | Chloro, Bromo, Iodo | Precursors for cross-coupling reactions (e.g., Suzuki, Heck) to form C-C bonds. |

| Biphenols | Hydroxyl | Site for etherification, esterification, and polymerization; directs ortho-metallation. |

| Fluorinated Biphenyls | Fluoro | Modifies electronic properties, enhances thermal and oxidative stability. nih.gov |

| Phosphine-substituted Biphenyls | Phosphine | Ligands for transition metal catalysis. acs.org |

This table provides examples of how different functional groups on a biphenyl scaffold contribute to its utility as a building block in organic synthesis.

Applications in Optoelectronics and Electronics

The electronic properties of biphenyls can be significantly modulated by the introduction of halogen atoms. Fluorine, being highly electronegative, can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the biphenyl system. This tuning of electronic properties is critical for the development of materials used in optoelectronic devices. chemmethod.com

Development of New Polymers and Liquid Crystals

Fluorinated and halogenated biphenyls are key components in the design of novel polymers and liquid crystals. google.comelectronicsandbooks.comtandfonline.com The polarity and rigidity of the biphenyl unit, combined with the influence of halogen substituents, affect the mesomorphic (liquid crystalline) properties of the resulting materials.

In liquid crystals, the introduction of fluorine atoms can influence the dielectric anisotropy, viscosity, and optical anisotropy of the material. google.commdpi.com For instance, fluorinated biphenyl derivatives are widely used in liquid crystal displays (LCDs) to optimize performance characteristics such as switching times and viewing angles. rsc.org While specific data for this compound in this context is not available, the presence of both chloro and fluoro substituents suggests it could be a precursor for liquid crystalline materials with specific dielectric properties.

Table 2: Influence of Halogenation on the Properties of Biphenyl-based Liquid Crystals

| Property | Effect of Fluorination | Effect of Chlorination |

| Dielectric Anisotropy (Δε) | Generally increases, leading to lower threshold voltages. mdpi.com | Can increase or decrease depending on position. |

| Viscosity (η) | Can be reduced, leading to faster switching times. google.com | Tends to increase viscosity. |

| Optical Anisotropy (Δn) | Can be tuned based on the position and number of fluorine atoms. mdpi.com | Generally increases optical anisotropy. |

| Mesophase Stability | Can influence the type and temperature range of liquid crystal phases. tandfonline.com | Can promote the formation of smectic phases. |

This table summarizes the general effects of fluorine and chlorine substitution on the key properties of biphenyl-based liquid crystals, based on findings for related compounds.

Organic Field-Effect Transistors (OFETs) and Semiconductors (General)

The performance of organic semiconductors in devices like Organic Field-Effect Transistors (OFETs) is highly dependent on the molecular structure and packing of the organic material. nih.gov Halogenated biphenyls and their derivatives are being investigated for their potential as organic semiconductors. The introduction of halogens can affect the charge transport properties of the material by influencing molecular packing and electronic coupling between adjacent molecules in the solid state. nih.gov

Studies on halogenated organic semiconductors have shown that the type and position of the halogen atom can significantly influence the electronic band structure and, consequently, the semiconducting behavior of the material. nih.gov For example, the substitution of different halogens can systematically alter the crystal lattice and the contribution of halogen p-orbitals to the valence bands. While specific studies on this compound for OFET applications are not prominent, the general principles of molecular design for organic semiconductors suggest that such substituted biphenyls could be valuable precursors.

Microporous Organic Polymers (MOPs) and Gas Separation Applications

Microporous Organic Polymers (MOPs) are a class of materials characterized by a high surface area and permanent porosity. nih.gov These materials are synthesized from rigid organic building blocks, and functionalized biphenyls are excellent candidates for this purpose. The rigid biphenyl unit contributes to the formation of a robust and porous framework.

The presence of functional groups, such as halogens and hydroxyl groups, on the biphenyl monomer can influence the properties of the resulting MOP. These functional groups can affect the surface area, pore size, and, importantly, the interactions of the polymer with gas molecules. rsc.orgacs.org For instance, amine-functionalized porous organic polymers have shown enhanced CO2 capture capabilities. rsc.orgosti.gov While not containing an amine, the polar hydroxyl and halogen groups of a molecule like this compound could impart specific affinities for certain gases, making polymers derived from it potentially useful for gas separation and storage applications. nih.govmit.edu

Table 3: Gas Sorption Properties of Functionalized Porous Polymers

| Polymer Type | Functional Groups | Target Gas | Key Findings |

| Amine-Functionalized POPs | Primary, secondary, or tertiary amines | CO₂ | Enhanced CO₂ uptake and selectivity due to acid-base interactions. rsc.orgosti.gov |

| Fluorinated MOPs | Fluoro | CO₂ | Increased CO₂ adsorption capacity compared to non-fluorinated analogues. |

| Cationic PPNs | Quaternary ammonium | Per- and polyfluoroalkyl substances (PFAS) | High adsorption capacities for both long- and short-chain PFAS due to electrostatic interactions. acs.org |

This table presents examples of how functional groups within porous organic polymers influence their gas sorption and separation capabilities, based on studies of related materials.

Catalysis and Ligand Design

Biphenyl scaffolds are fundamental in the design of ligands for metal-catalyzed reactions. The steric and electronic properties of these ligands can be precisely tuned by introducing substituents on the biphenyl rings, which in turn influences the activity and selectivity of the metal catalyst. nih.gov

Role of Biphenyls as Ligands in Metal-Catalyzed Reactions